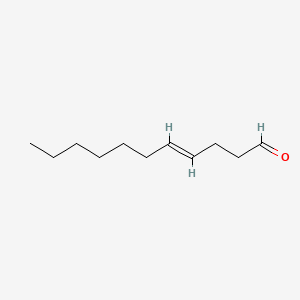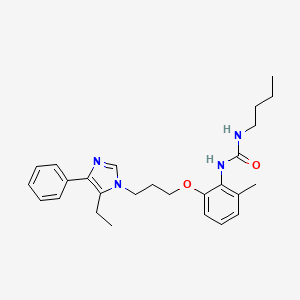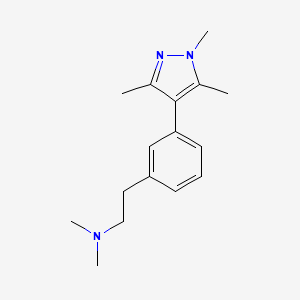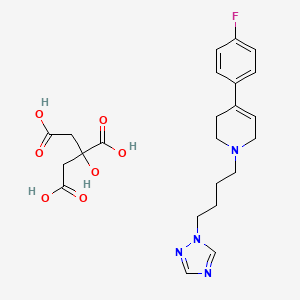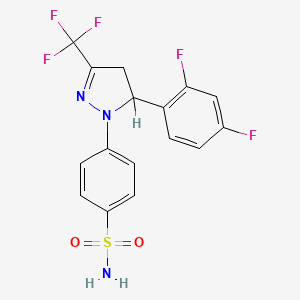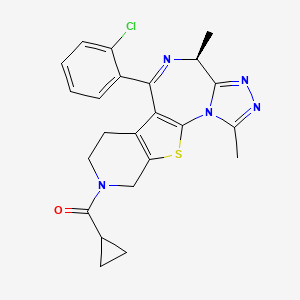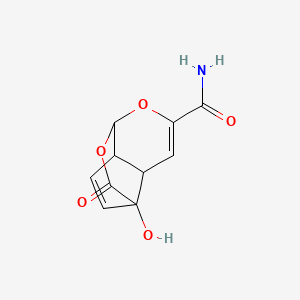
棘孢素
描述
Echinosporin, also known as XK-213, is an antibiotic that can be isolated from the Amycolatopsis strain . It belongs to the echinocandins, a clinically important class of non-ribosomal antifungal lipopeptides produced by filamentous fungi . Due to their complex structure, echinocandin antifungal agents are manufactured semisynthetically .
Synthesis Analysis
The synthesis of Echinosporin was reported by Smith and co-workers in 1989 . The synthesis relies on an [2+2] photocycloaddition and an oxidation–cyclobutanol fragmentation tactic . The final product, Echinosporin, is obtained via an intramolecular Mitsunobu reaction .Molecular Structure Analysis
Echinosporin has a unique tricyclic acetal-lactone structure . Echinocandins, the group to which Echinosporin belongs, are characterized by numerous hydroxylated non-proteinogenic amino acids . They have a distinctive cyclic lipopeptide structure assembled by a non-ribosomal peptide synthase (NRPS) .Chemical Reactions Analysis
The development of optimized echinocandin structures, including Echinosporin, is closely connected to their biosynthesis . This involves enormous efforts in industrial research and development including fermentation, classical mutagenesis, isotope labeling, and chemical synthesis .Physical And Chemical Properties Analysis
Echinosporin is a water-soluble white solid composed of C10H9NO5 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet .科学研究应用
1. Field: Antimycotics Echinosporin is a part of a clinically important class of non-ribosomal antifungal lipopeptides produced by filamentous fungi .
2. Application Due to their complex structure, echinocandin antifungal agents, which include Echinosporin, are manufactured semisynthetically . They are used as first-line treatments against invasive mycosis .
3. Methods of Application The development of optimized echinocandin structures, including Echinosporin, is closely connected to their biosynthesis . Enormous efforts in industrial research and development including fermentation, classical mutagenesis, isotope labeling, and chemical synthesis eventually led to the development of the active ingredients caspofungin, micafungin, and anidulafungin .
4. Results or Outcomes Echinosporin and other echinocandins have shown a strong inhibitory effect on 1,3-β-D-glucan synthase, an enzyme required for cell wall biosynthesis in fungi . This makes them potent antifungal compounds .
1. Field: Structural Analysis Echinosporin, 6-carbamoyl-1-hydroxy-3,5-dioxatricyclo [6.3.0.0 4,9]undeca-6,10-dien-2-one, is a novel antibiotic .
2. Application The crystal and molecular structure of Echinosporin has been studied . This research is important for understanding the properties and potential applications of Echinosporin .
3. Methods of Application The structure was solved by the direct method and refined to the R value of 0.049 by the block-diagonal least-squares method using 1239 reflections .
4. Results or Outcomes The molecule has a fused tricyclic structure which consists of two six-membered rings and one five-membered ring . This unique structure is of interest in the field of structural chemistry .
5. Field: Biosynthetic Research Echinosporin’s unique tricyclic acetal-lactone structures have attracted great interest in chemical total synthesis and biosynthetic research .
6. Application Research has been conducted on the biosynthetic investigations of echinosporin and 7-deoxyechinosporin on Streptomyces erythraeus .
7. Methods of Application This involves the use of genetic methods for engineering biosynthesis .
8. Results or Outcomes These studies contribute to the understanding of the biosynthesis of Echinosporin and its derivatives .
1. Field: Antifungal Activity Against Root-Rot Pathogens Echinosporin has been isolated from the Amycolatopsis strain and has shown antifungal activity against root-rot pathogens of the Panax notoginseng .
2. Application The structures of bioactive molecules, isolated from the ethyl acetate extract of the fermentation broth of the strain, were identified as echinosporin . It exhibited antifungal activity against four tested root-rot pathogens of Panax notoginseng include Fusarium oxysporum, Fusarium solani, Alternaria panax, and Phoma herbarum .
3. Methods of Application The antifungal activity was determined by measuring the minimum inhibitory concentration (MIC) value .
4. Results or Outcomes Echinosporin exhibited antifungal activities against F. oxysporum, F. solani, A. panax, and P. herbarum with the MIC value at 64, 64, 32, and 64 μg/mL, respectively .
安全和危害
未来方向
The future directions of Echinosporin research could involve the development of optimized echinocandin structures, which is closely connected to their biosynthesis . Genetic methods for engineering biosynthesis have recently become available, which could lead to advancements in the production of Echinosporin and other echinocandins .
属性
IUPAC Name |
(1S,4S,7R,8S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c11-7(12)6-3-5-4-1-2-10(5,14)9(13)16-8(4)15-6/h1-5,8,14H,(H2,11,12)/t4-,5+,8+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSZHYWOGQJUST-YYZSKVJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2(C3C1C(OC(=C3)C(=O)N)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@]2([C@@H]3[C@@H]1[C@@H](OC(=C3)C(=O)N)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Echinosporin | |
CAS RN |
79127-35-8 | |
| Record name | Echinosporin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079127358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



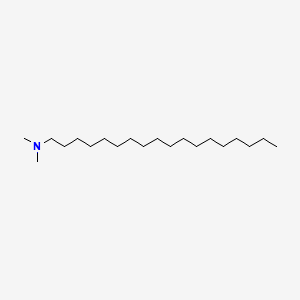
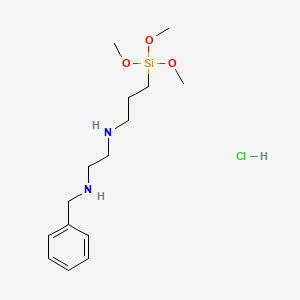
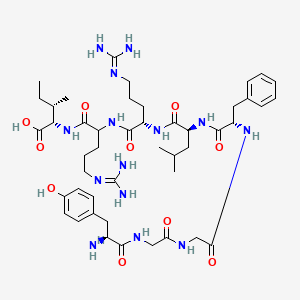
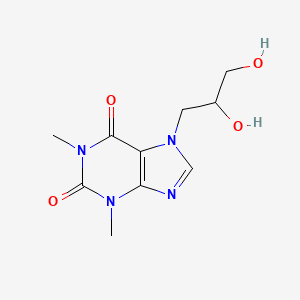
![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)
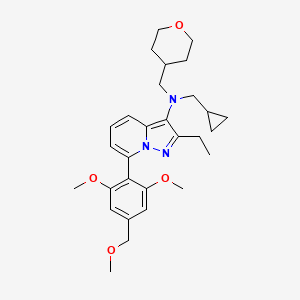
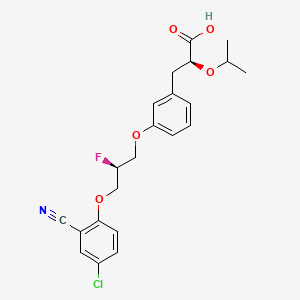
![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)
